molecular formula C17H20F3N5O2 B6980096 1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea

1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea

Cat. No.: B6980096
M. Wt: 383.4 g/mol
InChI Key: GKXJWXTVJUEXLO-UHFFFAOYSA-N
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Description

1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O2/c1-25-10-11(9-22-25)15-13(5-2-6-21-15)23-16(26)24-14(17(18,19)20)8-12-4-3-7-27-12/h2,5-6,9-10,12,14H,3-4,7-8H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXJWXTVJUEXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)NC(=O)NC(CC3CCCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Construction of the pyridine ring: This step often involves the cyclization of a suitable precursor, such as a β-ketoester, in the presence of ammonia or an amine.

    Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling of the pyrazole and pyridine rings: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the urea linkage: This final step can be achieved by reacting the intermediate with an isocyanate or by using a phosgene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting their activity by interacting with the active site or allosteric sites.

    Modulating signaling pathways: Affecting the function of key proteins involved in cellular signaling, leading to changes in cell behavior.

    Interacting with DNA or RNA: Potentially affecting gene expression or protein synthesis.

Comparison with Similar Compounds

1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]urea can be compared with similar compounds such as:

    1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]amine: Similar structure but with an amine group instead of a urea linkage.

    1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]carbamate: Contains a carbamate group instead of a urea linkage.

    1-[2-(1-Methylpyrazol-4-yl)pyridin-3-yl]-3-[1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-yl]thiourea: Features a thiourea group, which may confer different reactivity and biological activity.

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